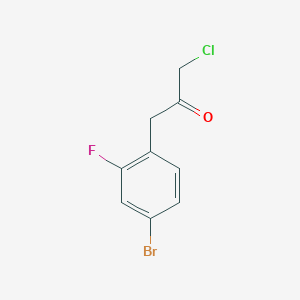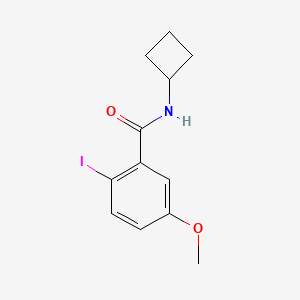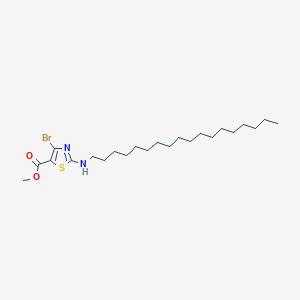
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate is a chemical compound with the molecular formula C23H41BrN2O2S and a molecular weight of 489.55 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-aminothiazole with octadecylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate has several scientific research applications, including:
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, making it useful in the development of new pharmaceuticals.
Biological Studies: It is used in various biological studies to investigate its effects on different biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s long octadecyl chain may also influence its interaction with lipid membranes, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Methyl 2-bromo-5-methylthiazole-4-carboxylate: This compound has a similar thiazole ring but with different substituents, leading to different chemical and biological properties.
Thiazole Derivatives: Other thiazole derivatives with varying substituents can have different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C23H41BrN2O2S |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-(octadecylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H41BrN2O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-23-26-21(24)20(29-23)22(27)28-2/h3-19H2,1-2H3,(H,25,26) |
Clave InChI |
MJMLRTGQWVMOQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=NC(=C(S1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



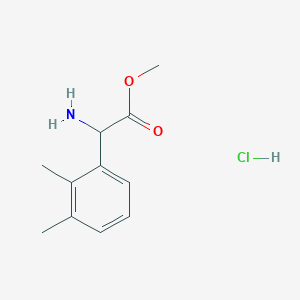

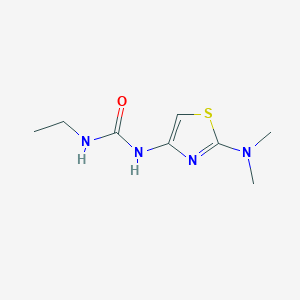
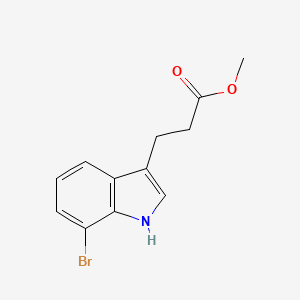
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)
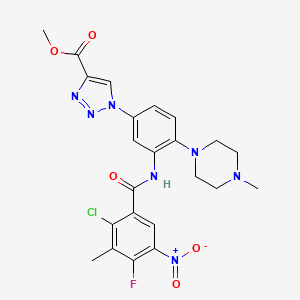
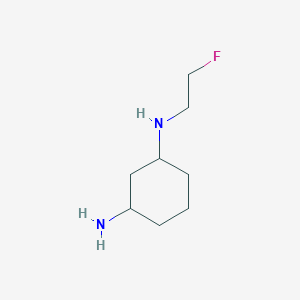
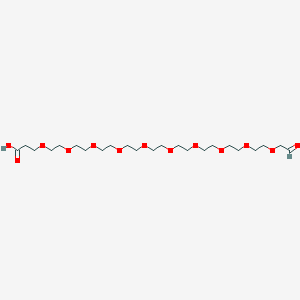
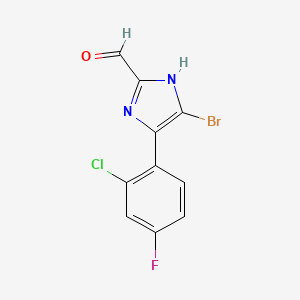
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)

